LogP Lipophilicity Comparison: Target vs n-Propyl Analog (CAS 1221341-83-8)
The target compound exhibits a predicted LogP of 2.21, which is 0.246 log units higher than the n-propyl analog tert-butyl 2-methyl-3-(propylamino)propanoate (LogP 1.96) . This difference corresponds to an approximately 1.8-fold greater partition coefficient. For a scientific user, this means that substituting the branched isobutyl for a linear n-propyl group provides a measurable lipophilicity increase without altering the hydrogen bond donor/acceptor count or TPSA (both remain at 1 donor, 3 acceptors, and 38.33 Ų respectively).
| Evidence Dimension | Predicted octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 2.2098 (Leyan predicted); TPSA = 38.33 Ų; H-bond donors = 1; H-bond acceptors = 3 |
| Comparator Or Baseline | tert-Butyl 2-methyl-3-(propylamino)propanoate (CAS 1221341-83-8): LogP = 1.9638 (Leyan predicted); TPSA = 38.33 Ų; H-bond donors = 1; H-bond acceptors = 3 |
| Quantified Difference | ΔLogP = +0.246 log units (+12.5%); Estimated ΔP (partition coefficient) ≈ 1.8-fold higher |
| Conditions | In silico predicted LogP values from Leyan.com product specification pages; both compounds share identical TPSA, H-bond donor, and H-bond acceptor counts. |
Why This Matters
A 0.25 LogP unit difference is pharmacologically meaningful, as it can shift a compound from one lipophilicity bin to another in lead optimization, affecting membrane permeability, metabolic stability, and off-target binding profiles in early-stage drug discovery.
